L-Tryptophan

Beschreibung

Significance of DL-Tryptophan in Biochemical and Biological Systems Research

Dthis compound has been a compound of considerable interest in various research domains. As a racemic mixture, it provides a cost-effective source of the tryptophan structure for chemical synthesis. google.com Many early nutritional and metabolic studies utilized the DL-form because it was readily available through chemical synthesis, long before microbial fermentation processes made pure this compound more accessible. cabidigitallibrary.orgmedcraveonline.com

In biochemical research, Dthis compound has been used as a supplement in culture media for various microorganisms and in studies exploring metabolic pathways. sigmaaldrich.com For instance, early feeding studies in animal nutrition, particularly with pigs and rats, often used Dthis compound to investigate amino acid requirements and deficiencies. cabidigitallibrary.org These studies were crucial in establishing tryptophan as an essential amino acid. Furthermore, Dthis compound and its derivatives, such as N-Acetyl-Dthis compound, are used in biopharmaceutical production as stabilizing agents for proteins. omanchem.com The binding of Dthis compound to proteins like bovine serum albumin has also been employed in affinity-based chromatographic purification techniques. sigmaaldrich.com

The racemic nature of Dthis compound means it contains both the biologically active L-form and the D-form, which has distinct metabolic fates. ontosight.ai This has made it a useful tool in comparative studies to understand stereospecificity in biological systems. Research has shown that the utilization of the D-isomer varies significantly across species. While rats and pigs can use D-Tryptophan with relative efficiency, other species like chicks and humans utilize it poorly. cabidigitallibrary.org This differential metabolism has prompted further investigation into the enzymes and pathways responsible for processing each enantiomer.

Evolution of Research Focus on Tryptophan Enantiomers

Initially, much of the research, particularly in nutrition and metabolism, was conducted using the racemic Dthis compound mixture, as it was the most accessible form. cabidigitallibrary.org However, as analytical techniques became more sophisticated and the understanding of stereochemistry in biological systems deepened, the focus of research evolved to differentiate between the L- and D-enantiomers.

The pivotal shift occurred as scientists recognized that biological systems, particularly enzymes and receptors, are highly stereospecific. The L-isomer is the form used for protein synthesis and is the primary precursor for neurotransmitters like serotonin (B10506) and hormones like melatonin. uga.eduwikipedia.org The metabolic pathway for this compound to serotonin involves the enzymes tryptophan hydroxylase and aromatic amino acid decarboxylase. nih.gov Another major metabolic route for this compound is the kynurenine (B1673888) pathway, which accounts for the majority of its catabolism and is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.com

In contrast, D-Tryptophan is not incorporated into proteins in higher organisms and has a different metabolic fate. ontosight.ainih.gov It was once thought to have no biological function in mammals. frontiersin.org However, research has revealed that D-Tryptophan can be metabolized, although often less efficiently than the L-form. For example, the enzyme D-amino acid oxidase can act on D-tryptophan. researchgate.net Studies have shown that TDO exhibits high stereo-specificity for this compound, while IDO has a more dynamic active site that can accommodate both enantiomers, albeit with different affinities. nih.gov

This growing awareness of the distinct biological roles and metabolic pathways of each enantiomer drove a paradigm shift in research. Scientists moved from using Dthis compound as a general supplement to using the specific enantiomers to probe their unique functions. Research now delves into the specific roles of this compound in neurotransmission and immune regulation, while the functions of D-Tryptophan, often as a bacterial metabolite with immunomodulatory properties, are an active area of investigation. nih.govfrontiersin.orgsnmjournals.org This evolution from studying the racemic mixture to the individual enantiomers reflects a broader trend in biochemistry and pharmacology toward understanding the precise molecular interactions that govern biological processes.

| Property | This compound | D-Tryptophan |

|---|---|---|

| Natural Abundance | The standard, proteinogenic amino acid found in all organisms. scispace.com | Rare in higher organisms, but found in some bacterial peptides and marine venoms. scispace.comnih.gov |

| Primary Role in Humans | Protein synthesis; precursor to serotonin, melatonin, and niacin. nih.govwikipedia.org | Not used in protein synthesis; can be a bacterial metabolite with potential immunomodulatory effects. nih.govfrontiersin.org |

| Metabolic Enzymes | Tryptophan hydroxylase, TDO, IDO. nih.govfrontiersin.org | D-amino acid oxidase; can also interact with IDO. nih.govresearchgate.net |

| Research Focus | Neuroscience, nutrition, immunology, protein structure. nih.govfrontiersin.org | Microbiome research, immunology, potential therapeutic applications. ontosight.aifrontiersin.org |

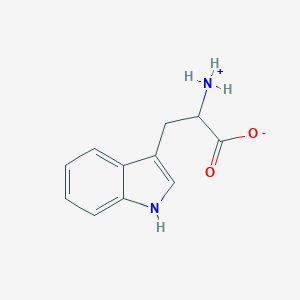

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tryptophan | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tryptophan | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-82-7 | |

| Record name | Poly(L-tryptophan) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021419 | |

| Record name | L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992), Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether, Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C, Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides., 13.4 mg/mL at 25 °C | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Leaflets or plates from dilute alcohol, White to slightly yellowish-white ... crystals or crystalline powder | |

CAS No. |

73-22-3 | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DUH1N11BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

554 to 558 °F (Decomposes) (NTP, 1992), 282 °C (decomposes), 230 °C | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Production Methodologies of Dl Tryptophan and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of DL-Tryptophan has been a subject of extensive research, leading to the development of various effective methodologies. These approaches often involve multi-step processes that have been refined over time to improve yield and efficiency.

Investigations into Fischer Indole (B1671886) Synthesis Modifications

The Fischer indole synthesis is a classical method for constructing the indole ring, a core component of the tryptophan molecule. chim.it However, traditional Fischer conditions often necessitate harsh acidic environments, which can be unsuitable for more complex substrates. chim.it In modified approaches to Dthis compound synthesis, the phenylhydrazone of γ-acetamido-γ,γ-dicarbethoxybutyraldehyde is converted into ethyl α-acetamido-α-carbethoxy-β-(3-indole)-propionate. tandfonline.comoup.comjst.go.jp This transformation is a key step that forms the indole structure. A significant modification involves the use of cation exchange resins as a catalyst, offering a milder alternative to strong acids. tandfonline.comoup.comjst.go.jp Subsequent hydrolysis and decarboxylation of this indole derivative yield Dthis compound. tandfonline.comoup.comjst.go.jp Another approach involves the synthesis of Dthis compound hydantoin (B18101) from the phenylhydrazone of β-(hydanto-5-yl)-propionaldehyde acetal (B89532) via Fischer's indole synthesis. oup.com

Catalysis in Dthis compound Synthesis (e.g., Ion Exchange Resins)

Ion exchange resins have emerged as convenient and effective catalysts in the synthesis of Dthis compound, offering advantages in terms of ease of separation and potential for reuse. tandfonline.commdpi.com Both anion and cation exchange resins play distinct roles in the synthetic pathway.

Anion Exchange Resins : Strong base anion exchangers, such as Amberlite IRA-400, have been successfully employed as catalysts in the Michael-type condensation of ethyl acetamidomalonate with acrolein. tandfonline.com Resins in both hydroxide (B78521) and cyanide forms have proven to be effective for this reaction. tandfonline.com

Cation Exchange Resins : Following the Michael addition, cation exchange resins like Amberlite IR-120 are utilized to catalyze the Fischer indole synthesis step, converting the intermediate phenylhydrazone into the corresponding indole derivative. tandfonline.com This method has been shown to produce the indole derivative in good yields. tandfonline.com

The use of these resins simplifies the procedure and can lead to a purer product. tandfonline.com

| Synthetic Step | Catalyst Type | Specific Example | Role |

|---|---|---|---|

| Michael-type Condensation | Anion Exchange Resin | Amberlite IRA-400 | Catalyzes the addition of ethyl acetamidomalonate to acrolein. tandfonline.com |

| Fischer Indole Synthesis | Cation Exchange Resin | Amberlite IR-120 | Catalyzes the conversion of the phenylhydrazone intermediate to the indole derivative. tandfonline.com |

Synthesis of Dthis compound Analogues (e.g., Fluoroethoxy Tryptophan Analogues)

The synthesis of tryptophan analogues is an area of significant interest, particularly for applications in medical imaging. Fluoroethoxy tryptophan analogues have been developed as potential PET (positron emission tomography) probes for tumor imaging. researchgate.netnih.govacs.orgacs.org Examples of these analogues include:

4-(2-[18F]fluoroethoxy)-Dthis compound ([18F]4-FEHTP) nih.govacs.org

6-(2-[18F]fluoroethoxy)-Dthis compound ([18F]6-FEHTP) nih.govacs.org

7-(2-[18F]fluoroethoxy)-Dthis compound ([18F]7-FEHTP) nih.govacs.org

The synthesis of these compounds is achieved through multi-step approaches. nih.govacs.org The radiosynthesis involves no-carrier-added nucleophilic 18F-fluorination, which can be accomplished via either a direct or an indirect approach. nih.govacs.org The indirect method involves the O-alkylation of the corresponding hydroxytryptophan with [18F]fluoroethyltosylate, while the direct approach utilizes nucleophilic [18F]fluorination with a protected mesyl precursor. nih.govacs.org

| Analogue Name | Abbreviation | Position of Fluoroethoxy Group |

|---|---|---|

| 4-(2-[18F]fluoroethoxy)-Dthis compound | [18F]4-FEHTP | Position 4 of the indole core nih.govacs.org |

| 6-(2-[18F]fluoroethoxy)-Dthis compound | [18F]6-FEHTP | Position 6 of the indole core nih.govacs.org |

| 7-(2-[18F]fluoroethoxy)-Dthis compound | [18F]7-FEHTP | Position 7 of the indole core nih.govacs.org |

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high specificity and milder reaction conditions. In the context of tryptophan, biocatalysis is employed for both the synthesis of specific stereoisomers and the interconversion between them.

Racemization of this compound to Dthis compound

The production of Dthis compound can be achieved through the racemization of this compound. This process is particularly relevant as L-amino acids are often more readily available from biological sources. A broad specificity amino acid racemase (EC 5.1.1.10) from Pseudomonas putida IFO 12996 has been identified as a potential catalyst for converting L-amino acids into their DL-racemates. nih.gov While the wild-type enzyme exhibits low activity towards tryptophan, random mutagenesis has been employed to develop mutant enzymes with significantly increased tryptophan-specific racemization activity. nih.govresearchgate.net For instance, substitutions at specific amino acid residues, such as I384M, have been shown to enhance this activity. researchgate.net Using such a modified enzyme, a substantial portion of this compound can be successfully racemized to produce D-Tryptophan, resulting in a Dthis compound mixture. nih.govresearchgate.net

Furthermore, the racemization of serine is a key component in the enzymatic production of this compound from DL-serine and indole. nih.gov This is accomplished through a coupled reaction system involving tryptophan synthase from Escherichia coli and an amino acid racemase from Pseudomonas putida. nih.gov The racemase continuously converts the unreacted D-serine into L-serine, which can then be utilized by the tryptophan synthase. nih.gov

| Enzyme | Source Organism | Reaction Catalyzed |

|---|---|---|

| Broad Specificity Amino Acid Racemase | Pseudomonas putida IFO 12996 | Racemization of this compound to Dthis compound. nih.gov |

| Tryptophan Synthase | Escherichia coli | Synthesis of this compound from L-serine and indole. nih.gov |

| Amino Acid Racemase | Pseudomonas putida | Racemization of D-serine to L-serine. nih.gov |

Enantioselective Synthesis of Tryptophan Derivatives (e.g., Spirobrassinin from 5-Methyl-Dthis compound)

Enantioselective synthesis provides a direct route to chirally pure compounds from racemic or prochiral starting materials. A notable example is the one-pot enantioselective synthesis of the non-natural spirooxindole, (S)-(−)-5-methylspirobrassinin, from 5-Methyl-Dthis compound. fao.orgnih.govresearchgate.net This process draws inspiration from the natural generation of phytoalexins, such as spirobrassinin, in Brassicaceae plants. nih.govresearchgate.net

The synthesis utilizes enzymes and other constituents present in turnips (Brassica rapa). nih.gov In this innovative approach, the turnip itself acts as the reaction vessel, catalyst, and source of reagents. fao.orgresearchgate.net The reaction involves an S-spirocyclization of the tryptophan derivative. nih.gov This method was successfully applied to produce (S)-(−)-spirobrassinin from this compound and was surprisingly effective for the synthesis of (S)-(−)-5-methylspirobrassinin from its racemic precursor, 5-Methyl-Dthis compound. fao.orgnih.govresearchgate.net This highlights the potential of using biological systems to perform complex, stereoselective transformations on synthetic precursors. sigmaaldrich.com

Resolution of Dthis compound Enantiomers

The separation of racemic mixtures (racemates) into their constituent enantiomers is a critical process in the production of optically pure amino acids. For Dthis compound, enzymatic methods have proven to be particularly advantageous. oup.com

Enzymatic Hydrolysis of Dthis compound Amides and Esters

Enzymatic kinetic resolution is a widely used technique that exploits the stereoselectivity of enzymes. One of the most effective methods for resolving Dthis compound is the enzymatic hydrolysis of Dthis compound amide. oup.comtandfonline.comresearchgate.net This process typically uses an L-amidase, which selectively hydrolyzes the L-enantiomer of the tryptophan amide to this compound, leaving the D-enantiomer of the amide unreacted. google.com The resulting this compound and the unreacted D-tryptophan amide can then be separated. In one study, this method yielded this compound with a melting point of 284-287°C and a yield of 70.2%. tandfonline.com

Asymmetric Synthesis of Acyl this compound Anilides

Another approach to resolving Dthis compound is through the asymmetric synthesis of acyl this compound anilides. oup.comtandfonline.com This method involves reacting an acylated Dthis compound, such as acetyl-Dthis compound, with aniline (B41778) in the presence of the enzyme papain. researchgate.net The enzyme selectively catalyzes the formation of the anilide from the L-enantiomer of the acylated tryptophan.

Experiments modifying existing methods have shown that acetyl this compound anilide can be obtained in an almost quantitative yield. researchgate.net However, a significant drawback of this method is the subsequent step. The hydrolysis of the resulting acetyl this compound anilide to obtain the desired this compound has proven to be unsuccessful under various conditions. researchgate.net This difficulty in the final conversion step makes this method less practical compared to the direct enzymatic hydrolysis of Dthis compound amide for the large-scale resolution of Dthis compound. tandfonline.com

Metabolic Pathways and Biochemical Transformations of Dl Tryptophan

The Kynurenine (B1673888) Pathway (KP) of Tryptophan Catabolism

The kynurenine pathway (KP) is a complex and highly regulated metabolic cascade that begins with the initial breakdown of tryptophan and culminates in the production of various downstream metabolites, including the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). cpn.or.krnih.govwikipedia.org This pathway is central to cellular metabolism and is implicated in a wide array of physiological processes, from immune regulation to neurotransmission. nih.govmdpi.com Dysregulation of the KP has been linked to several pathological conditions, underscoring its importance in maintaining homeostasis. mdpi.commdpi.com

Initial Enzymatic Steps: Indoleamine 2,3-Dioxygenase (IDO1, IDO2) and Tryptophan 2,3-Dioxygenase (TDO)

The first and rate-limiting step in the kynurenine pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. pnas.orgwikipedia.orgnih.gov This crucial reaction is catalyzed by a family of heme-containing enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which exists in two isoforms, IDO1 and IDO2. wikipedia.orgfrontiersin.orgwikipedia.org

Tryptophan 2,3-dioxygenase (TDO) is primarily located in the liver and is responsible for regulating systemic tryptophan levels. cpn.or.krwikipedia.org It is a homotetrameric enzyme with high specificity for L-tryptophan. pnas.orgwikipedia.org TDO expression can be induced by its substrate, tryptophan, and by corticosteroids.

Indoleamine 2,3-dioxygenase 1 (IDO1) is more widely distributed throughout the body, found in various extrahepatic tissues and immune cells, including macrophages and dendritic cells. nih.govwikipedia.orgnih.gov Unlike TDO, IDO1 is typically present at low levels but is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). nih.govnih.gov This induction links the kynurenine pathway directly to the immune response. wikipedia.orgnih.gov IDO1 is a monomeric enzyme and exhibits a broader substrate specificity than TDO. pnas.orgfrontiersin.org

Indoleamine 2,3-dioxygenase 2 (IDO2) is a more recently discovered isoform of IDO. nih.gov While it catalyzes the same reaction as IDO1, its affinity for tryptophan is significantly lower. uniprot.org IDO2 is expressed in several tissues, including the liver, small intestine, and spleen. uniprot.org Its precise physiological role is still under investigation, but it is thought to may act as a negative regulator of IDO1. uniprot.org

The product of this initial step, N-formylkynurenine, is rapidly hydrolyzed by formamidase to yield L-kynurenine, the central metabolite of the pathway. mdpi.comtaylorandfrancis.com

| Enzyme | Location | Structure | Inducers | Substrate Specificity |

| TDO | Primarily Liver cpn.or.krwikipedia.org | Homotetramer pnas.orgwikipedia.org | Tryptophan, Corticosteroids | High for this compound pnas.org |

| IDO1 | Extrahepatic tissues, Immune cells nih.govwikipedia.org | Monomer nih.govfrontiersin.org | IFN-γ nih.govnih.gov | Broader than TDO pnas.org |

| IDO2 | Liver, Spleen, Kidney, etc. uniprot.org | Lower affinity for Tryptophan uniprot.org |

Downstream Metabolites and Their Interconversions

From the central hub of kynurenine, the pathway branches into several arms, leading to the formation of a variety of bioactive molecules. The relative flux through these branches is determined by the activities of several key enzymes, which can vary depending on the cellular context and physiological state.

Kynurenine (KYN) is the first stable metabolite in the pathway and sits (B43327) at a critical branch point. taylorandfrancis.com It can be further metabolized down three distinct routes. mdpi.comfrontiersin.org KYN itself is biologically active and can cross the blood-brain barrier. mdpi.com Its levels are often used as an indicator of KP activation. mdpi.com

Kynurenic acid (KYNA) is synthesized from kynurenine through an irreversible transamination reaction catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs). cpn.or.krnih.govresearchgate.net This conversion occurs primarily in astrocytes within the brain. mdpi.commdpi.com KYNA is known for its neuroprotective properties, acting as an antagonist at several excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor. cpn.or.krmdpi.comwikipedia.org By blocking these receptors, KYNA can mitigate excitotoxicity. mdpi.com

Alternatively, kynurenine can be hydroxylated by the enzyme kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3HK). nih.govhmdb.caontosight.ai This metabolite is considered to have neurotoxic potential. mdpi.comtaylorandfrancis.com 3HK is a known generator of reactive oxygen species, which can contribute to oxidative stress and cellular damage. hmdb.canih.gov

Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis via the Kynurenine Pathway

The kynurenine pathway is the principal route for tryptophan degradation, accounting for approximately 95% of its catabolism. nih.govfrontiersin.org A crucial outcome of this pathway is the de novo synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme essential for cellular metabolism and energy production. nih.govnih.gov

The journey from tryptophan to NAD+ involves a series of enzymatic reactions. The initial and rate-limiting step is the conversion of tryptophan to N'-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) primarily in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govwikipathways.orgembopress.org N'-formylkynurenine is then hydrolyzed to L-kynurenine by formamidase. nih.gov

Subsequently, L-kynurenine is hydroxylated to 3-hydroxykynurenine by kynurenine monooxygenase. nih.gov Kynureninase then cleaves 3-hydroxykynurenine to produce 3-hydroxyanthranilic acid. wikipathways.org Following this, 3-hydroxyanthranilic acid is converted to quinolinic acid. nih.gov Quinolinic acid then serves as the substrate for the synthesis of nicotinic acid mononucleotide (NaMN). wikipathways.org Through further enzymatic steps, NaMN is adenylylated to form nicotinic acid adenine dinucleotide (NaAD+), which is finally amidated to yield NAD+. wikipathways.orgwikipedia.org

| Reactant | Enzyme | Product |

| Tryptophan | Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | N'-formylkynurenine |

| N'-formylkynurenine | Formamidase | L-kynurenine |

| L-kynurenine | Kynurenine monooxygenase | 3-hydroxykynurenine |

| 3-hydroxykynurenine | Kynureninase | 3-hydroxyanthranilic acid |

| 3-hydroxyanthranilic acid | Multiple steps | Quinolinic acid |

| Quinolinic acid | Multiple steps | Nicotinamide Adenine Dinucleotide (NAD+) |

Regulation of the Kynurenine Pathway Activity

The activity of the kynurenine pathway is tightly regulated at several key enzymatic points, ensuring a controlled flux of tryptophan catabolism. The primary regulatory control lies with the initial enzymes, TDO and IDO.

TDO activity is subject to regulation by several factors. Glucocorticoids can induce its expression. nih.govresearchgate.net The substrate, tryptophan itself, can activate and stabilize the enzyme. researchgate.net Furthermore, the cofactor heme can activate TDO, while the end-product of the pathway, reduced nicotinamide adenine dinucleotide (NADH), can exert feedback inhibition. researchgate.net

IDO, on the other hand, is primarily regulated by inflammatory mediators. frontiersin.org Proinflammatory cytokines, most notably interferon-gamma (IFN-γ), are potent inducers of IDO expression. nih.govresearchgate.netfrontiersin.org This upregulation of IDO during an immune response significantly increases tryptophan catabolism through the kynurenine pathway. nih.gov Nitric oxide has also been identified as a regulator of IDO activity. researchgate.net

Recent research also proposes the formation of a transient enzyme complex involving 3-hydroxyanthranilate 3,4-dioxygenase (HAO), 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD), and aminocarboxymuconate semialdehyde dehydrogenase (AMSDH) as a potential regulatory mechanism. This complex may channel metabolites to prevent their spontaneous and potentially harmful side reactions. utsa.edu

The Serotonin (B10506) (5-Hydroxytryptamine) Pathway

While the majority of tryptophan is metabolized via the kynurenine pathway, a smaller but highly significant portion is channeled into the synthesis of the neurotransmitter serotonin.

Tryptophan Hydroxylase Activity and 5-Hydroxytryptophan (B29612) (5-HTP) Formation

The initial and rate-limiting step in the biosynthesis of serotonin is the hydroxylation of this compound at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP). ontosight.aid-nb.infowikipedia.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), also known as tryptophan 5-monooxygenase. ontosight.aigoogle.com

TPH is a pterin-dependent aromatic amino acid hydroxylase that requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4) for its activity. ontosight.aifrontiersin.org The enzyme facilitates the incorporation of one oxygen atom into the tryptophan molecule, while the other is reduced to water. ontosight.ai There are two isoforms of TPH: TPH1, which is found in peripheral tissues like the gut and pineal gland, and TPH2, which is predominantly expressed in the brain's serotonergic neurons. frontiersin.org

| Substrate | Enzyme | Cofactors | Product |

| This compound | Tryptophan Hydroxylase (TPH) | O2, Tetrahydrobiopterin (BH4), Fe2+ | 5-Hydroxytryptophan (5-HTP) |

Serotonin Synthesis and its Role in Biological Systems

Following its formation, 5-HTP is rapidly decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC), a reaction that requires vitamin B6 as a cofactor. wikipedia.orgfrontiersin.org

Serotonin is a monoamine neurotransmitter with a wide array of functions in both the central and peripheral nervous systems. nih.govwikipedia.org While it is well-known for its role in the brain, influencing mood, sleep, appetite, learning, and memory, the vast majority of the body's serotonin (around 90%) is actually produced in the enterochromaffin cells of the gastrointestinal tract. frontiersin.orgnih.govwikipedia.org In the gut, serotonin is involved in regulating intestinal motility. nih.govwikipedia.org

In the central nervous system, serotonin relays signals between nerve cells. medicalnewstoday.com Its functions are diverse and include the regulation of mood, cognition, and various physiological processes. frontiersin.orgwikipedia.org Alterations in serotonin levels have been implicated in a range of neuropsychiatric conditions. ontosight.ai

Melatonin Synthesis as a Downstream Process

Serotonin serves as the direct precursor for the synthesis of melatonin, a hormone primarily known for its role in regulating sleep-wake cycles. mdpi.com This conversion occurs predominantly in the pineal gland and involves a two-step enzymatic process. oup.com

The first step is the N-acetylation of serotonin by the enzyme aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. oup.compnas.org The activity of AANAT is under circadian control, increasing at night. oup.com Subsequently, N-acetylserotonin is methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin. oup.com In plants, a similar pathway exists, though the specific enzymes may differ. mdpi.comnih.gov

The Gut Microbiota Pathway / Indole Pathway

A significant portion of dietary tryptophan that is not absorbed by the host is metabolized by the gut microbiota through the indole pathway. nih.gov This microbial metabolism gives rise to a variety of indole derivatives that can have profound effects on host physiology.

The gut microbiota can directly convert tryptophan into several key metabolites. For instance, bacteria possessing the enzyme tryptophanase can produce indole. nih.gov Other microbial enzymes, such as tryptophan aminotransferase and decarboxylase, lead to the formation of indole-3-pyruvic acid and tryptamine (B22526), respectively. nih.gov

From indole-3-pyruvic acid, a variety of other indole derivatives can be generated through microbial oxidative and reductive pathways, including indole-3-lactic acid (ILA), indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.govresearchgate.net These microbially-produced tryptophan metabolites can enter the systemic circulation and influence various physiological processes, including immune responses and intestinal homeostasis. frontiersin.orgnih.govinserm.fr For example, certain indole derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune cell function and maintaining the integrity of the intestinal barrier. frontiersin.orginserm.fr

| Tryptophan Metabolite | Producing Microorganisms (Examples) |

| Indole | Escherichia coli, Clostridium species |

| Indole-3-acetic acid (IAA) | Clostridium, Bacteroides, Lactobacillus species |

| Indole-3-propionic acid (IPA) | Clostridium sporogenes |

| Tryptamine | Clostridium sporogenes, Ruminococcus gnavus |

| Skatole | Lactobacillus, Clostridium, Bacteroides species |

Microbial Transformation of Tryptophan into Indole and Derivatives

The gut microbiota plays a significant role in the metabolism of tryptophan, transforming it into a variety of bioactive compounds, with indole and its derivatives being of primary importance. mdpi.comnih.govunite.it This metabolic pathway is initiated by the bacterial enzyme tryptophanase, which catalyzes the conversion of this compound into indole. nih.govnih.govnih.gov This enzyme is present in numerous Gram-negative and Gram-positive bacteria, including species of Escherichia, Clostridium, and Bacteroides. nih.govnih.gov

Beyond indole, the gut microbiota can produce a range of indole derivatives through various enzymatic reactions. mdpi.comnih.gov These include:

Indole-3-acetic acid (IAA): Formed from indole-acetamide, which is produced from tryptophan by tryptophan monooxygenase in bacteria such as Clostridium, Bacteroides, and Bifidobacterium. nih.gov

Indole-3-propionic acid (IPA): Some bacteria, including Clostridium sporogenes, can metabolize tryptophan into indole and subsequently into IPA. wikipedia.org Another pathway involves the conversion of indole-3-lactic acid (ILA) to IPA by bacteria like Clostridium and Peptostreptococcus. nih.gov

Indole-3-lactic acid (ILA): Certain species of Lactobacillus and Bifidobacterium can convert tryptophan into ILA. nih.gov

Indole-3-aldehyde (IAld) and Indole-3-acetaldehyde (IAAId): These are other indole derivatives produced by microbial metabolism of tryptophan. mdpi.comnih.gov

Skatole (3-methylindole): This compound is another derivative of tryptophan metabolism by gut bacteria. nih.govfrontiersin.org

The production of these metabolites is influenced by the composition of the gut microbiota and the availability of dietary tryptophan. mdpi.comfrontiersin.org

Table 1: Microbial Transformation of Tryptophan into Indole and Derivatives

| Precursor | Enzyme | Product | Producing Microorganisms |

| This compound | Tryptophanase | Indole | Escherichia coli, Proteus vulgaris, Clostridium spp., Bacteroides spp. nih.govnih.gov |

| Tryptophan | Tryptophan monooxygenase | Indole-acetamide | Clostridium, Bacteroides, Bifidobacterium nih.gov |

| Indole-acetamide | Indole-3-acetic acid (IAA) | Clostridium, Bacteroides, Bifidobacterium nih.gov | |

| Tryptophan | Indole-3-lactic acid (ILA) | Lactobacillus, Bifidobacterium nih.gov | |

| Indole-3-lactic acid (ILA) | Phenyllactate dehydratase gene cluster | Indole-3-propionic acid (IPA) | Clostridium, Peptostreptococcus nih.gov |

| Tryptophan | Tryptophan aminotransferase | Indole-3-pyruvic acid | Gut microbes mdpi.com |

| Indole-3-pyruvic acid | Indole-3-aldehyde (IAld) | Gut microbes pnas.org | |

| Indole-3-pyruvic acid | Indole-3-acetaldehyde (IAAId) | Gut microbes mdpi.com |

Role of Microbial Metabolites in Host-Microbe Interactions

Microbial metabolites derived from tryptophan are crucial signaling molecules in the communication between the gut microbiota and the host. unite.itnih.govmdpi.com Indole, in particular, acts as a significant intercellular signal within the gut microbial ecosystem. nih.gov These metabolites can influence various aspects of host physiology, including immune responses and intestinal barrier function. pnas.orgfrontiersin.orgnih.gov

One of the key mechanisms through which these metabolites exert their effects is by acting as ligands for the aryl hydrocarbon receptor (AhR). unite.itfrontiersin.org AhR is a transcription factor that, upon activation, can modulate the expression of genes involved in immune regulation. unite.itoup.com Microbial tryptophan metabolites, such as indole, indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld), are known AhR ligands. mdpi.comfrontiersin.org

The activation of AhR by these microbial metabolites can lead to several beneficial effects for the host:

Enhanced Intestinal Barrier Function: Indole and its derivatives can promote the integrity of the intestinal barrier by influencing the expression of tight junction proteins. nih.govpnas.org

Modulation of Immune Responses: These metabolites can influence the activity of various immune cells. For instance, IAld produced by Lactobacilli can activate innate lymphoid cells to produce IL-22, a cytokine important for intestinal homeostasis and defense against pathogens. frontiersin.orgoup.com

Anti-inflammatory Effects: IPA, in particular, has been identified as a beneficial metabolite that contributes to the anti-inflammatory effects of the gut microbiota. nih.gov

Furthermore, indole itself can influence the behavior of other microorganisms, including pathogens, by affecting their motility, virulence, and biofilm formation. mdpi.com This demonstrates the complex interplay of these metabolites in shaping the gut environment and maintaining a symbiotic relationship between the host and its microbiota. nih.gov

Table 2: Role of Microbial Tryptophan Metabolites in Host-Microbe Interactions

| Metabolite | Receptor/Target | Host Effect |

| Indole | Aryl hydrocarbon receptor (AhR) | Promotes tight-junction resistance, expression of anti-inflammatory cytokines nih.govunite.it |

| Indole-3-propionic acid (IPA) | Aryl hydrocarbon receptor (AhR) | Anti-inflammatory effects nih.govfrontiersin.org |

| Indole-3-acetic acid (IAA) | Aryl hydrocarbon receptor (AhR) | Modulates immune response frontiersin.orgoup.com |

| Indole-3-aldehyde (IAld) | Aryl hydrocarbon receptor (AhR) | Activates innate lymphoid cells to produce IL-22 frontiersin.org |

| Tryptamine | Serotonin type 4 (5-HT4) receptors | Regulates gastrointestinal electrolyte balance wikipedia.org |

Other Metabolic Routes: Tryptamine Synthesis

In addition to the indole pathway, gut microbiota can metabolize tryptophan to produce tryptamine. nih.govfrontiersin.org This conversion is catalyzed by the enzyme tryptophan decarboxylase (TrpD). nih.govfrontiersin.orgebi.ac.uk Tryptamine is a monoamine that is structurally similar to serotonin and can influence host physiology. nih.govnih.gov

Several bacterial species found in the gut have been identified as capable of producing tryptamine from tryptophan, including certain species of Clostridium and Ruminococcus. nih.govwikipedia.org Tryptamine produced in the gut can interact with host receptors, such as the serotonin type 4 (5-HT4) receptor, to regulate gastrointestinal functions like electrolyte secretion. wikipedia.org

The production of tryptamine by the gut microbiota represents another important pathway through which microbial metabolism of tryptophan can impact the host. frontiersin.orguniprot.org

D-Tryptophan Specific Metabolic Pathways

While this compound is the more common enantiomer, D-tryptophan also undergoes specific metabolic transformations in the body.

D-tryptophan can be converted into its L-isomer, this compound, through a process involving the enzyme D-amino acid oxidase (DAAO). researchgate.netnih.govfrontiersin.org This enzyme catalyzes the oxidative deamination of D-tryptophan to indole-3-pyruvic acid. nih.gov Subsequently, indole-3-pyruvic acid can be converted to this compound by other enzymes, such as aminotransferases. nih.govtandfonline.com Studies in rats have demonstrated this inversion of D-tryptophan to this compound, leading to increased plasma concentrations of the L-isomer after administration of D-tryptophan. frontiersin.orgnih.gov This conversion has been observed in various tissues, including the plasma, liver, and brain. nih.gov The activity of DAAO is crucial for this metabolic pathway, as inhibition of the enzyme suppresses the formation of this compound from D-tryptophan. frontiersin.org

D-tryptophan can also be metabolized through the kynurenine pathway, a major route for this compound catabolism. researchgate.netfrontiersin.org Systemic administration of D-tryptophan in mice has been shown to lead to the formation of several kynurenine pathway metabolites, including kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. researchgate.netfrontiersin.org

The enzyme D-amino acid oxidase (DAAO) is also implicated in this pathway. researchgate.netnih.gov While indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are the primary enzymes that initiate the kynurenine pathway for this compound, DAAO can contribute to the production of kynurenine pathway metabolites from D-tryptophan. frontiersin.orgbevital.no For instance, DAAO can convert D-kynurenine to kynurenic acid. researchgate.netnih.gov The metabolism of D-tryptophan into these neuroactive compounds highlights its potential role in modulating physiological and pathological processes. frontiersin.orgmdpi.com

Enantiomeric Considerations and Chiral Analysis of Dl Tryptophan

Importance of Chirality in Tryptophan Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biochemistry and pharmacology, with profound implications for the study of amino acids like tryptophan. Tryptophan exists as two enantiomers: L-tryptophan and D-tryptophan. healthline.com While identical in their basic chemical formula, their spatial arrangements are distinct, leading to significantly different biological activities. This compound is one of the essential proteinogenic amino acids, meaning it is incorporated into proteins and is a necessary component for normal growth and nitrogen balance in humans. nih.govwikipedia.org It also serves as a crucial biochemical precursor for the synthesis of the neurotransmitter serotonin (B10506), the hormone melatonin, and vitamin B3 (niacin). wikipedia.org

In contrast, D-tryptophan is not incorporated into proteins in higher organisms but possesses its own unique physiological and pharmacological roles. frontiersin.org It is recognized as a bacterial metabolite and can act as an immunomodulatory substance that helps regulate intestinal homeostasis. frontiersin.orgresearchgate.net D-tryptophan and its metabolites have been shown to inhibit the formation of bacterial biofilms and are being explored for their potential as food preservatives. researchgate.net Furthermore, D-tryptophan is an important precursor in the synthesis of various pharmaceutical drugs, including treatments for cancer, osteoporosis, and tuberculosis. frontiersin.orgresearchgate.net

The distinct and separate biological pathways and effects of L- and D-tryptophan underscore the critical importance of chiral analysis. The ability to separate and accurately quantify each enantiomer from a racemic mixture (Dthis compound) is essential for pharmaceutical development, clinical diagnostics, and food science. researchgate.net The differential biological properties of enantiomers make chiral separation techniques indispensable for research, ensuring that the desired therapeutic effects are achieved while avoiding the potentially different or off-target effects of the other enantiomer. tandfonline.compnas.org The study of how chiral centers influence each other, even within a single molecule, is an ongoing area of research, with studies showing that a change in the configuration of one chiral center can affect the reactivity and properties of another. mdpi.com

Chiral Separation Techniques

The separation of tryptophan enantiomers from a racemic mixture is a significant analytical challenge that has been addressed by various advanced chromatographic and electrophoretic methods. These techniques exploit the subtle differences in the way enantiomers interact with a chiral environment to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of Dthis compound. The method's success relies on the creation of a chiral environment, either in the stationary phase or the mobile phase, which leads to differential retention of the D- and L-enantiomers. mdpi.com Direct analysis of underivatized amino acids is often preferred as it avoids additional derivatization steps. sigmaaldrich.com

Chiral Stationary Phases (CSPs) are columns where a chiral selector is immobilized onto the support material. These CSPs create diastereomeric interactions with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs : Columns based on polysaccharides like amylose (B160209) are effective for separating tryptophan-containing compounds. For instance, an AmyCoat-RP column has been used to achieve baseline separation of the four stereoisomers of a DL-leucine-Dthis compound dipeptide. researchgate.net The mechanism of chiral recognition on these phases often involves hydrogen bonding and π-π interactions. researchgate.net

Macrocyclic Glycopeptide-based CSPs : CSPs using macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized amino acid enantiomers. sigmaaldrich.com These columns possess ionic groups, making them compatible with polar mobile phases and ideal for separating polar compounds like tryptophan. sigmaaldrich.com

Zwitterionic CSPs : A Cinchona alkaloid-based zwitterionic CSP has demonstrated efficient enantiomeric separation of tryptophan derivatives using a methanol/water mobile phase with formic acid and diethylamine (B46881) additives. nih.gov

Table 1: HPLC Separation of Tryptophan Derivatives on a Zwitterionic CSP Data sourced from a study on monosubstituted tryptophan derivatives. nih.gov

| Compound | Mobile Phase Composition (FA/DEA, mM) | Separation Factor (α) | Resolution (Rs) |

| Dthis compound | 50/30 | 1.40 | 3.10 |

| 1-Methyl-DL-Trp | 50/30 | 1.39 | 2.50 |

| 5-Methyl-DL-Trp | 50/30 | 1.39 | 3.51 |

| 6-Methyl-DL-Trp | 50/30 | 1.30 | 2.45 |

| 5-Methoxy-DL-Trp | 50/30 | 1.49 | 4.39 |

| 6-Chloro-DL-Trp | 50/30 | 1.28 | 2.58 |

Chiral Ligand Exchange Chromatography (CLEC) is another HPLC-based method where chirality is introduced via the mobile phase. This technique involves adding a chiral ligand and a metal ion to the mobile phase. These components form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to their separation on a conventional achiral column, such as a C18 reverse-phase column. nih.gov A common setup involves using an L-amino acid, like L-isoleucine, and a copper salt (cupric sulfate) as the mobile phase additives for the successful resolution of Dthis compound. nih.gov

Table 2: Example of Chiral Ligand Exchange HPLC for Dthis compound Based on a reported analytical method. nih.gov

| Parameter | Condition |

| Column | Phenomenex Luna 5μ C18 |

| Mobile Phase | Water-methanol (90:10, v/v) containing 10 mmol L⁻¹ L-isoleucine and 5 mmol L⁻¹ cupric sulfate (B86663) |

| Flow Rate | 1.0 mL min⁻¹ |

| Detection | UV at 280 nm |

| Temperature | 25°C |

Proteins, particularly Bovine Serum Albumin (BSA), are widely used as chiral selectors due to their complex three-dimensional structures that can selectively bind one enantiomer over another. Early research demonstrated that BSA shows a higher affinity for this compound. nih.gov

This principle is applied in separation techniques using BSA-modified membranes:

BSA Immobilization : BSA can be immobilized on porous membranes, which are then used in ultrafiltration systems to separate racemic tryptophan. tandfonline.com A study achieved a separation factor (α) of 1.89 using this method. tandfonline.com

Multilayered BSA Membranes : A more advanced approach involves capturing BSA in multiple layers within a porous hollow-fiber membrane. nih.gov The BSA is crosslinked with glutaraldehyde (B144438) to create a stable, high-capacity chiral separator. This multilayered membrane was able to separate Dthis compound with a high separation factor of 12. nih.gov

Table 3: Comparison of BSA-Membrane Ultrafiltration Techniques for Racemic Tryptophan Separation Data sourced from a comparative study. tandfonline.com

| Membrane Type | Separation Factor (α) after 8h | Enantiomeric Excess (%ee) after 8h |

| BSA Immobilized Membrane | 1.89 | 30.8% |

| BSA Semi-IPN Membrane | 1.62 | 23.8% |

Capillary Electrophoresis (CE) with Chiral Selectors (e.g., Cyclodextrins)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.

Cyclodextrins : Cyclodextrins are common chiral selectors in CE. A chiral sensing system using β-cyclodextrin-coated sulfur quantum dots (CD-SQDs) has been developed for the selective fluorescence recognition of tryptophan enantiomers, based on the different binding affinities between the enantiomers and the β-CD cavity. acs.org

Heparin as a Chiral Selector : Heparin has been successfully used as a pseudostationary phase in electrokinetic chromatography to resolve tryptophan enantiomers. conicet.gov.ar The separation was achieved in under 10 minutes under optimized conditions using a phosphate (B84403) buffer (pH 2.5) with heparin added. conicet.gov.ar

Microchip Capillary Electrophoresis (MCE) : Advanced MCE methods provide extremely fast separations. One such method used a polydopamine/gold nanoparticles/DNA stationary phase to achieve baseline separation of tryptophan enantiomers in less than 65 seconds with a resolution factor of 2.95. rsc.org

Table 4: Optimized Conditions for Tryptophan Enantioseparation by CE Data sourced from a study using heparin as a chiral selector. conicet.gov.ar

| Parameter | Optimized Condition |

| Buffer | 30 mM Phosphate Buffer |

| pH | 2.5 |

| Chiral Selector | 15 mg/mL Heparin |

| Voltage | 10 kV |

| Temperature | 15°C |

| Separation Time | < 10 minutes |

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that has been successfully employed for the enantioseparation of Dthis compound. nih.gov Unlike traditional column chromatography, CCC avoids the use of a solid support, instead utilizing a biphasic liquid system where the separation occurs between a stationary liquid phase and a mobile liquid phase. nih.gov

For the chiral resolution of Dthis compound, a chiral selector is typically added to the solvent system. researchgate.net Bovine Serum Albumin (BSA) is a commonly used chiral selector due to its differential binding affinity for the L- and D-enantiomers of tryptophan. nih.govnih.gov In one application, a spiral tube assembly CCC was used with an aqueous-aqueous two-phase system composed of polyethylene (B3416737) glycol (PEG) 8000 and dibasic potassium phosphate. researchgate.netnih.govnih.gov BSA was added as the chiral selector, partitioning predominantly into the lower aqueous phase, which served as the stationary phase. researchgate.netnih.gov

The addition of modifiers to the solvent system can significantly enhance separation efficiency. For instance, adding 0.1% ammonia (B1221849) to the aqueous-aqueous solvent system has been shown to greatly improve the enantioseparation of Dthis compound, increasing the enantioselectivity factor (α) from 1.694 to 2.605. nih.gov This method achieved high peak resolution for the separation of a 2.0 mg sample of Dthis compound. researchgate.netnih.gov The successful separation yielded enantiomers with optical purities exceeding 96%, as confirmed by chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: CCC Enantioseparation of Dthis compound using BSA as a Chiral Selector

| Parameter | Value/Condition | Reference |

|---|---|---|

| Chromatography Technique | Spiral Tube Assembly Counter-Current Chromatography | researchgate.net |

| Chiral Selector | Bovine Serum Albumin (BSA) | researchgate.netnih.gov |

| Solvent System | 12.0% (w/w) PEG 8000, 9.0% (w/w) Dibasic Potassium Phosphate, 0.1% Ammonia, 78.9% Water | researchgate.netnih.gov |

| Stationary Phase | Lower aqueous phase (BSA-rich) | researchgate.net |

| Mobile Phase | Upper aqueous phase | nih.gov |

| Enantioselectivity (α) | 2.605 | researchgate.netnih.gov |

| Distribution Ratio (D) | D-Tryptophan: 1.200, this compound: 0.461 | researchgate.netnih.gov |

| Sample Size | 2.0 mg | nih.gov |

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral selector interacts differently with the two enantiomers of a chiral compound, enabling their separation. This discrimination is based on the formation of transient diastereomeric complexes between the chiral selector and each enantiomer. The stability of these complexes differs, leading to variations in properties like retention time in chromatography or mobility in electrophoresis.

The separation of tryptophan enantiomers relies on a combination of non-covalent molecular interactions between the enantiomers and the chiral selector. The key interactions include hydrogen bonding, π-π interactions, electrostatic forces, and hydrophobic interactions. nsf.govnih.govresearchgate.net

Hydrogen Bonding: The amino (-NH2) and carboxyl (-COOH) groups of tryptophan, as well as the indole (B1671886) ring's N-H group, can act as hydrogen bond donors or acceptors. semanticscholar.orgmdpi.com Chiral selectors are often designed with complementary hydrogen bonding sites. nih.gov The precise spatial arrangement of these sites on the chiral selector allows for preferential hydrogen bond formation with one enantiomer over the other, contributing significantly to chiral recognition. semanticscholar.orgnsf.gov Studies using molecular modeling have shown that this compound can form a greater number of hydrogen bonds with certain selectors compared to D-Tryptophan. nsf.govscirp.org

π-π Interactions: The indole ring of tryptophan is an aromatic system rich in π-electrons. This allows for π-π stacking interactions with other aromatic systems present in the chiral selector. researchgate.netnih.gov The strength and geometry of these interactions can be stereospecific. For example, in complexes with certain selectors, the indole ring of one enantiomer may achieve a more favorable parallel or T-shaped stacking arrangement than the other, leading to a difference in binding energy. mdpi.com

Cation-π Interactions: The positively charged ammonium (B1175870) group (-NH3+) of tryptophan (under acidic conditions) can interact favorably with the electron-rich face of an aromatic ring in a selector. mdpi.comcaltech.edu This cation-π interaction is a powerful noncovalent force that plays a significant role in the binding of neurotransmitters to their receptors and is exploited in chiral separation systems. caltech.edu The specific orientation required for an optimal cation-π interaction can differ between the D- and L-enantiomers, contributing to their discrimination. researchgate.net

Cyclodextrins (CDs) are cyclic oligosaccharides that have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. beilstein-journals.orgscirp.org This structure allows them to encapsulate "guest" molecules, such as tryptophan, forming inclusion complexes. beilstein-journals.orgscirp.org The chiral nature of the glucose units that make up the cyclodextrin (B1172386) creates a chiral environment within the cavity, making CDs effective chiral selectors for separating enantiomers. scirp.orgresearchgate.net

The primary mechanism of chiral discrimination by cyclodextrins involves the differential fit and interaction of the tryptophan enantiomers within the CD cavity. The indole side chain of tryptophan typically inserts into the hydrophobic cavity. beilstein-journals.orgresearchgate.net The chiral recognition arises from the different ways the chiral center and its substituents (the amino and carboxyl groups) interact with the hydroxyl groups at the rim of the CD cavity. beilstein-journals.org

Studies using various techniques, including NMR and circular dichroism, have shown that the stability of the inclusion complexes formed between cyclodextrins and tryptophan enantiomers can differ. researchgate.net For instance, with 2-hydroxypropyl-α-cyclodextrin, it was observed that only D-Tryptophan was effectively inserted into the cavity, leading to successful enantiomeric separation via capillary electrophoresis. researchgate.net In another study, β-cyclodextrin was found to form complexes with both enantiomers of N-acetyltryptophan in solution, but with subtle differences in binding strength and geometry that were amplified upon crystallization. beilstein-journals.org The formation of these diastereomeric inclusion complexes with differing stability constants is the basis for separation. researchgate.net

Table 2: Thermodynamic Parameters for this compound Complexation with α-Cyclodextrin

| Thermodynamic Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG⁰) | -7.03 kJ/mol | 0.1 M Phosphate Buffer, pH 7.4, 25°C | nih.govcapes.gov.br |

| Enthalpy (ΔH⁰) | -9.50 kJ/mol | 0.1 M Phosphate Buffer, pH 7.4, 25°C | nih.govcapes.gov.br |

| Entropy (ΔS⁰) | -8.3 J/mol·K | 0.1 M Phosphate Buffer, pH 7.4, 25°C | nih.govcapes.gov.br |

| Association Constant (K) | 17.0 M⁻¹ | 0.1 M Phosphate Buffer, pH 7.4, 25°C | nih.govcapes.gov.br |

Analytical Method Development for Dthis compound and its Enantiomers

A variety of analytical methods have been developed for the chiral separation and quantification of Dthis compound. The choice of method often depends on the sample matrix, required sensitivity, and whether the analysis is for preparative or analytical purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for tryptophan enantioseparation. researchgate.net This can be achieved through two main approaches:

Chiral Stationary Phases (CSPs): Columns are packed with a chiral material. Macrocyclic glycopeptide-based selectors (e.g., teicoplanin) and protein-based selectors (e.g., BSA) bonded to silica (B1680970) are highly effective. nih.govresearchgate.net For example, a teicoplanin-based CSP under reversed-phase conditions can achieve baseline separation of tryptophan and its fluorinated analogs within 6 minutes. nih.gov

Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a cyclodextrin or a chiral ligand-exchange reagent (e.g., L-isoleucine and cupric sulfate), is added to the mobile phase used with an achiral column. nih.govmdpi.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption. researchgate.net For tryptophan enantiomers, cyclodextrins are commonly used as chiral selectors added to the background electrolyte. researchgate.netresearchgate.net The separation is based on the differential electrophoretic mobility of the transient diastereomeric complexes. Neutral cyclodextrins have been successfully used to achieve baseline separation of Dthis compound. researchgate.net

Gas Chromatography (GC): While less common for amino acids due to their low volatility, GC can be used after derivatization of the tryptophan enantiomers to make them more volatile.

Spectroscopic Methods: Fluorescence spectroscopy combined with a chiral selector like BSA has been developed to determine the enantiomeric composition of tryptophan. rsc.org This method relies on the differential interaction between the enantiomers and the selector, which results in measurable changes in fluorescence. rsc.org

Electrochemical Methods: Chiral sensors have been constructed by modifying electrodes with chiral selectors, such as polysaccharides or cyclodextrins. semanticscholar.orgresearchgate.net These sensors can discriminate between tryptophan enantiomers by producing different electrochemical signals (e.g., peak currents in cyclic voltammetry) upon interaction. semanticscholar.org

Table 3: Overview of Analytical Methods for Dthis compound Enantioseparation

| Method | Chiral Selector/Stationary Phase | Principle | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | Teicoplanin-based Chiral Stationary Phase | Chiral Stationary Phase Chromatography | Baseline separation achieved in < 6 min under reversed-phase conditions. | nih.gov |